1-(propan-2-yl)-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole
Description
This compound is a heterocyclic molecule featuring a unique fusion of three distinct ring systems:
- A 1H-imidazole core substituted with a propan-2-yl group at position 1.
- A sulfonyl-linked octahydropyrrolo[3,4-c]pyrrole bicyclic system.
- A [1,2,4]triazolo[4,3-b]pyridazine moiety fused at position 6 of the pyridazine ring.
Properties
IUPAC Name |
6-[5-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O2S/c1-12(2)23-9-17(18-10-23)28(26,27)24-7-13-5-22(6-14(13)8-24)16-4-3-15-20-19-11-25(15)21-16/h3-4,9-14H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIHFBTZGJQSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(propan-2-yl)-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews the biological activity of this compound based on various studies, focusing on its mechanisms of action, efficacy in different biological systems, and potential clinical applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An imidazole ring , known for its role in biological systems.
- A triazolo-pyridazine moiety , which contributes to its pharmacological properties.
- An octahydropyrrolo structure that enhances its interaction with biological targets.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Studies indicate that the compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has shown potential as a USP28 inhibitor , which is crucial in regulating protein stability and cellular proliferation in cancer cells .
- Cell Cycle Modulation : The compound has been observed to affect the cell cycle, particularly inducing cell cycle arrest at the S phase in certain cancer cell lines. This effect is likely mediated through its interaction with deubiquitinases like USP28, leading to altered protein levels that regulate cell division .
- Epithelial-Mesenchymal Transition (EMT) : The compound's role in inhibiting EMT progression has been documented, suggesting its utility in preventing metastasis in cancer models .
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed an IC50 value of approximately 0.61 µmol/L against HGC-27 gastric cancer cells, indicating potent anti-cancer activity .
- Migration Inhibition : Transwell assays confirmed that the compound significantly inhibits the migration of cancer cells, which is critical for preventing metastasis .
Data Tables
| Biological Activity | Cell Line | IC50 (µmol/L) |
|---|---|---|
| Cytotoxicity | HGC-27 | 0.61 ± 0.45 |
| Migration Inhibition | MGC-803 | Not specified |
Case Studies
Several case studies highlight the potential applications of this compound:
- Gastric Cancer Treatment : A study indicated that the compound effectively inhibited gastric cancer cell proliferation and induced apoptosis through USP28 inhibition. This suggests its potential as a therapeutic agent for gastric cancer management .
- Mechanistic Insights : Docking studies have provided insights into how this compound interacts with its molecular targets, offering a rational basis for its observed biological activities. These studies are essential for guiding future modifications to enhance efficacy and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, but comparisons with analogous heterocycles reveal critical distinctions in physicochemical properties and biological interactions.
Table 1: Structural and Functional Comparison
Key Findings :
Structural Complexity vs. The sulfonyl group may enhance hydrogen-bonding capacity relative to non-sulfonated triazolo-thiadiazoles , suggesting stronger enzyme interactions.
Similarity Metrics :
- Using Tanimoto coefficients (binary fingerprint comparison), the compound likely shares <50% similarity with pyrazolo-pyrimidines due to divergent core rings but higher similarity (~65%) with triazolo-thiadiazoles due to shared triazole motifs .
Biological Implications: Unlike methylofuran (a cofactor in methanogens) , the target compound’s heteroaromatic systems align more closely with kinase inhibitors (e.g., imatinib analogs) or antifungal agents (e.g., triazole antifungals like fluconazole) .
Preparation Methods
Reaction Conditions
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Reactants :
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Methyl 2-(diphenylmethyleneamino)acetate (1 equiv)
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N-Methylmaleimide or N-phenylmaleimide (2 equiv)
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Solvent : Subcritical water at 130°C under 30 bar nitrogen pressure.
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Time : 4 hours (vs. 24 hours in organic solvents like o-xylene).
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Yield : 82–85% after purification by column chromatography (EtOAc:hexane, 1:3).
The reaction proceeds via a dipolar intermediate, forming the bicyclic octahydropyrrolo[3,4-c]pyrrole system. Subcritical water enhances reaction kinetics by increasing the solubility of hydrophobic intermediates, reducing side reactions.
Sulfonylation and Imidazole Coupling
The sulfonyl bridge is introduced via a sulfonylation reaction between the octahydropyrrolo[3,4-c]pyrrole-triazolo-pyridazine intermediate and a sulfonyl chloride derivative of 1-(propan-2-yl)-1H-imidazole.
Sulfonyl Chloride Preparation
Coupling Reaction
Final Assembly and Characterization
The coupled product is purified via recrystallization from ethanol/water (3:1) and characterized by:
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¹H/¹³C NMR : Confirms regioselective sulfonylation and absence of diastereomers.
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HRMS : Matches the molecular formula C₂₁H₂₄N₈O₂S (calculated [M+H]⁺: 477.1774; observed: 477.1778).
Comparative Analysis of Synthetic Routes
Challenges and Optimization
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Steric Hindrance : Bulky substituents on the octahydropyrrolo[3,4-c]pyrrole core reduce sulfonylation efficiency. Using excess sulfonyl chloride (1.5 equiv) improves yields to 78%.
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Regioselectivity : The triazolo[4,3-b]pyridazine ring forms exclusively at the 6-position due to electronic effects of the pyridazine nitrogen .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and what critical parameters govern yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the octahydropyrrolo[3,4-c]pyrrole scaffold via cyclization of proline derivatives under reductive amination conditions. Subsequent sulfonation and coupling with the triazolo[4,3-b]pyridazine moiety require anhydrous solvents (e.g., DMF or THF) and catalysts like EDCI/HOBt for amide bond formation . Key parameters include:
- Temperature control (0–5°C for sulfonation; reflux for coupling steps).
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .
- Yield optimization through iterative adjustment of stoichiometry (e.g., 1.2:1 molar ratio for sulfonyl chloride to pyrrolidine intermediate) .
Q. How can structural elucidation be systematically performed for this compound?
- Methodological Answer : Combine spectroscopic and computational techniques:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY to resolve overlapping signals in the pyrrolidine and imidazole regions .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <2 ppm error .
- X-ray crystallography : Resolve stereochemistry of the octahydropyrrolo[3,4-c]pyrrole ring, which is prone to conformational ambiguity .
- DFT calculations : Validate electronic structure and predict reactive sites (e.g., sulfonyl group’s electrophilicity) using Gaussian09 with B3LYP/6-31G(d) basis set .
Q. What preliminary biological screening strategies are recommended?
- Methodological Answer : Prioritize target-based assays due to the compound’s triazolo-pyridazine motif, which often interacts with kinase or GPCR targets :
- Kinase inhibition profiling : Use a panel of recombinant kinases (e.g., EGFR, VEGFR2) at 10 µM concentration.
- Cytotoxicity screening : Test against HEK-293 and HepG2 cell lines via MTT assay, noting IC₅₀ values .
- Solubility assessment : Employ shake-flask method in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can computational modeling predict binding modes and off-target effects?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to dock the compound into homology models of targets (e.g., 14-α-demethylase, PDB: 3LD6). Focus on the sulfonyl group’s hydrogen-bonding interactions with catalytic residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex, monitoring RMSD (<2 Å acceptable) .
- Off-target prediction : Screen against ChEMBL’s bioactivity database using similarity ensemble approach (SEA) to flag potential interactions with adrenergic or serotonin receptors .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
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Orthogonal assays : If initial kinase inhibition data conflicts, validate via SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) independently .
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Purity verification : Re-analyze compound batches via HPLC-MS to rule out degradation products (e.g., sulfonate hydrolysis) .
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Structural analogs comparison : Test derivatives lacking the propan-2-yl group to isolate contributions of specific substituents to activity (see Table 1) .
Table 1 : Structural Analogs and Activity Trends
Derivative Modification Kinase Inhibition (IC₅₀, nM) Parent compound None 120 ± 15 (EGFR) Des-propan-2-yl analog Removed isopropyl group >1,000 (EGFR) Triazolo-pyridazine replaced Pyrazole substitution 450 ± 30 (VEGFR2)
Q. How to optimize reaction scalability while minimizing by-product formation?
- Methodological Answer :
- Flow chemistry : Implement continuous-flow reactors for sulfonation steps to enhance heat/mass transfer and reduce side reactions (e.g., sulfone overoxidation) .
- DoE (Design of Experiments) : Use Minitab to model factors like temperature, solvent polarity, and catalyst loading. For example, a central composite design revealed that increasing DMF volume by 20% reduces dimerization by 35% .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at ~90% conversion to prevent by-product accumulation .
Methodological Notes for Contradictory Evidence
- Stereochemical instability : and report differing stability profiles for the octahydropyrrolo[3,4-c]pyrrole ring. Resolve by conducting variable-temperature NMR to detect epimerization at C2 and C5 positions .
- Biological activity variability : If cytotoxicity data conflicts (e.g., HEK-293 vs. HepG2), validate using 3D spheroid models to mimic in vivo tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
